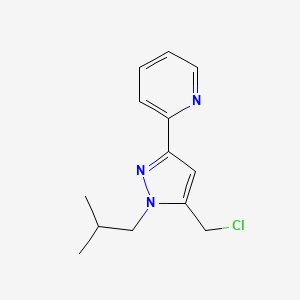
2-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Overview
Description
2-(5-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine (CMIP) is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. CMIP is a heterocyclic compound with a pyrazole ring and a pyridine ring fused together. It is considered a valuable synthetic intermediate for the synthesis of other compounds with potential medicinal properties. It is also used as a starting material in the synthesis of various pharmaceuticals.
Scientific Research Applications
Catalytic Applications
- Ethylene Oligomerization : Metal complexes formed with ligands similar to 2-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine have been investigated as catalysts for ethylene oligomerization reactions. These studies have demonstrated the influence of solvent and co-catalyst on product distribution, highlighting the role of these compounds in potentially enhancing the efficiency of ethylene oligomerization processes (Nyamato, Ojwach, & Akerman, 2014).
Structural and Computational Studies
- Crystal Structure and Computational Analysis : Research has also focused on the synthesis, crystal structure, and computational study of pyrazole derivatives. These studies have provided insights into the stability, tautomeric forms, and thermodynamic properties of compounds structurally similar to 2-(5-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine, aiding in the understanding of their behavior and potential applications in material science (Shen, Huang, Diao, & Lei, 2012).
Corrosion Inhibition
- Steel Corrosion Inhibition : Investigations into the use of pyridine–pyrazole compounds as inhibitors for steel in acidic environments have shown promising results. These studies indicate that compounds within this chemical family can significantly increase the inhibition efficiency, potentially offering a valuable approach to protecting metal surfaces in industrial applications (Bouklah, Attayibat, Hammouti, Ramdani, Radi, & Benkaddour, 2005).
Photophysical Properties
- Photoinduced Tautomerization : Research on 2-(1H-pyrazol-5-yl)pyridines and their derivatives has explored their photophysical properties, including photoinduced tautomerization. These studies contribute to a deeper understanding of the excited-state behaviors of such compounds, which could be relevant for designing advanced photonic materials (Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, & Herbich, 2012).
Biomedical Applications
- Synthesis and Applications in Biomedicine : Pyrazolo[3,4-b]pyridines, which are structurally related to the compound , have been extensively studied for their synthesis and biomedical applications. These compounds have shown a wide range of biological activities, making them of interest for drug development and other biomedical applications (Donaire-Arias, Montagut, de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2022).
properties
IUPAC Name |
2-[5-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-10(2)9-17-11(8-14)7-13(16-17)12-5-3-4-6-15-12/h3-7,10H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXFFPLTMQXKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



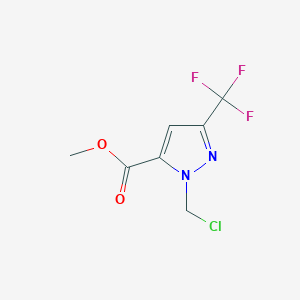

![10,10-Difluoro-7-azadispiro[2.0.5^{4}.1^{3}]decane hydrochloride](/img/structure/B1479484.png)

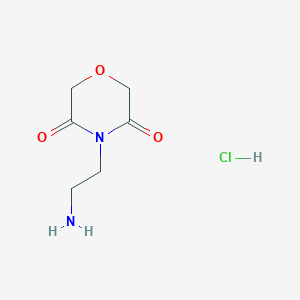

![6-(piperidin-4-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione dihydrochloride](/img/structure/B1479488.png)
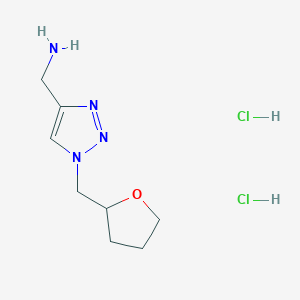
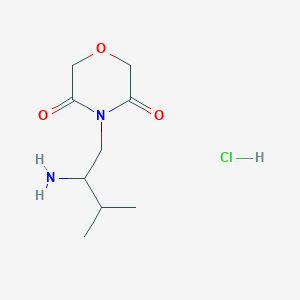
![3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride](/img/structure/B1479493.png)
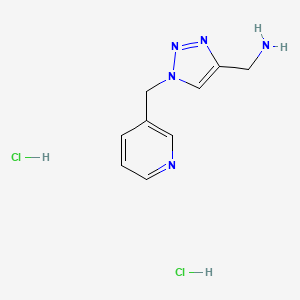
![3-Cyclopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride](/img/structure/B1479496.png)
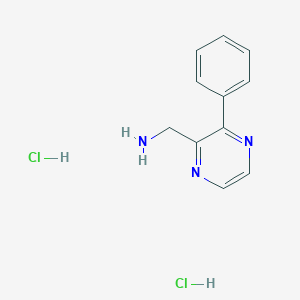
![(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride](/img/structure/B1479499.png)